molecular formula C4H2D6N2O B1148588 2-Oxopiperazine-3,3,5,5,6,6-d6 CAS No. 1219803-71-0

2-Oxopiperazine-3,3,5,5,6,6-d6

Cat. No.: B1148588
CAS No.: 1219803-71-0
M. Wt: 106.1560907
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopiperazine-3,3,5,5,6,6-d6 typically involves the deuteration of 2-oxopiperazine. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure a high degree of deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired chemical purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxopiperazine-3,3,5,5,6,6-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxopiperazine-3,3,5,5,6,6-d6 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxopiperazine-3,3,5,5,6,6-d6 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms provide a unique signature in NMR spectroscopy, allowing researchers to study molecular interactions and dynamics in detail. The compound’s effects are primarily observed in its ability to alter the physical and chemical properties of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopiperazine-3,3,5,5,6,6-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic signatures, making it a preferred choice for detailed molecular analysis .

Properties

IUPAC Name

3,3,5,5,6,6-hexadeuteriopiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWELDVXSEVIIGI-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(C(N1)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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